3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid involves multiple steps, including etherification, sulfonylation, and amidation. Process optimization has led to improved yields in these reactions. For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride production, involves four steps with optimized conditions yielding a total of 63.7% (W. Xu et al., 2018). Another approach detailed the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, demonstrating alternative methods to achieve the target compound (D. Lomov, 2019).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structures of synthesized compounds. The detailed study of benzofuran derivatives and tetrazole derivatives has provided insights into the geometry and electronic structure of related compounds, aiding in the understanding of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid's molecular structure (S. M. Abdel‐Wahhab et al., 1968; B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The compound's reactivity can be explored through various chemical reactions, such as methoxycarbonylation and sulfonylation. Palladium-catalyzed reactions have been shown to be effective for methoxycarbonylation, yielding unsaturated esters with high regioselectivity and activity (A. A. Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. For compounds similar to 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid, crystal structure analyses provide insights into their solid-state arrangement and interactions, contributing to the knowledge of their physical properties (Naoya Morohashi et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for the application and handling of the compound. Studies on related compounds, such as benzoic acid derivatives and their interactions with metal ions, provide valuable information on their chemical behavior and potential applications (Baojiao Gao et al., 2015).
Scientific Research Applications
Kinetics and Hydrolysis Mechanism
- Hydrolysis in Acidic Media : A study by Hemmamda et al. (1994) in "Pesticide Science" focused on the hydrolysis of similar compounds, chlorsulfuron and metsulfuron-methyl, in acidic media. This research provides insight into the stability of the ester function in the methoxycarbonyl group and its conversion to sulfonamides and carbon dioxide, which could be relevant for the compound (Hemmamda et al., 1994).
Pharmaceutical Applications
- Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) in the "Journal of Medicinal Chemistry" explored the structure-activity relationships in hypoglycemic benzoic acid derivatives. This research is particularly significant as it demonstrates the potential of benzoic acid derivatives in the treatment of type 2 diabetes and provides a pharmacophore model suitable for these compounds (Grell et al., 1998).
Chemical Synthesis and Crystal Structure
- Crystal Structure Analysis : Research by Ming and South (2004) in the "Chinese Journal of Structural Chemistry" studied the crystal structure of a related compound. The study offers insights into the molecular structure, which can be critical for understanding the properties and applications of similar compounds (Ming & South, 2004).
Bioactive Compound Research
- Phenyl Ether Derivatives with Antimicrobial Activity : A study by Orjala et al. (1993) in "Planta Medica" identified new prenylated benzoic acid derivatives with significant antimicrobial activities. This suggests potential applications of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid in the development of new antimicrobial agents (Orjala et al., 1993).
properties
IUPAC Name |
3-methoxycarbonyl-5-[methyl(methylsulfonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKJNQTDSNBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457041 | |
Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |
CAS RN |
695215-94-2 | |
Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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